REACTION_CXSMILES
|
[CH2:1]([O:5][C:6](=[O:9])[CH:7]=[CH2:8])[CH2:2][CH2:3][CH3:4].[CH2:10]([O:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH3:11].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].N(C(C)(C)C#N)=NC(C)(C)C#N>>[CH2:1]([O:5][C:6](=[O:9])[CH:7]=[CH2:8])[CH2:2][CH2:3][CH3:4].[CH2:10]([O:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH3:11].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19] |f:4.5.6|
|
Name
|
monomer
|
Quantity
|
1713 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise to
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
reaction vessel with a wall temperature of approximately 70° C
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction vessel cooled at such a rate that the internal temperature
|
Type
|
CUSTOM
|
Details
|
remained between 105° and 135° C
|
Type
|
ADDITION
|
Details
|
Near the end of the addition
|
Type
|
STIRRING
|
Details
|
the stirring of the polymer
|
Type
|
CUSTOM
|
Details
|
becomes very difficult with a single-blade stirrer because of a strong Weissenberg effect
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
The polymer was then heated for another 3 hours at 80°-100° C
|
Duration
|
3 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC(C=C)=O.C(C)OC(C=C)=O.C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |